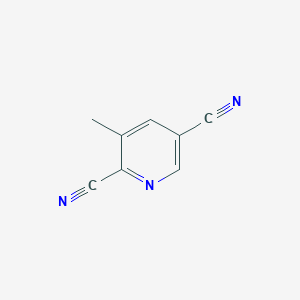

3-Methylpyridine-2,5-dicarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylpyridine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-6-2-7(3-9)5-11-8(6)4-10/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIKEIYKYDTEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Methylpyridine 2,5 Dicarbonitrile Derivatives

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

While the electron-withdrawing nature of the two nitrile groups deactivates the pyridine ring towards electrophilic attack, it activates it for nucleophilic substitution reactions. This is particularly true for derivatives of 3-methylpyridine-2,5-dicarbonitrile that possess leaving groups on the pyridine core.

A notable example involves the displacement of halide substituents. For instance, 2,5-dibromo-3,4-diaminopyridine can be converted to 3,4-diaminopyridine-2,5-dicarbonitrile. mdpi.comresearchgate.net This transformation is typically achieved through cyanation using metal cyanides, such as copper(I) cyanide. mdpi.comresearchgate.net The reaction conditions, including the choice of solvent and temperature, significantly influence the reaction's success. mdpi.comresearchgate.net For example, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and elevated temperatures are often necessary to drive the reaction to completion. mdpi.comresearchgate.net

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KCN | Ethanol | 78 | 10 | 0 |

| 2 | CuCN | Ethanol | 78 | 10 | 0 |

| 3 | KCN | DMF | 25 | 8 | 0 |

| 4 | KCN | DMF | 60 | 8 | 0 |

| 5 | CuCN | DMF | 25 | 8 | 0 |

| 6 | CuCN | DMF | 60 | 8 | 0 |

| 7 | KCN | DMF | 100 | 8 | 0 |

| 8 | CuCN | DMF | 100 | 8 | traces |

| 9 | KCN | DMF | 120 | 8 | 0 |

| 10 | CuCN | DMF | 120 | 6 | 45 |

| 11 | CuCN | DMF | 120 | 10 | 45 |

| Data sourced from ResearchGate researchgate.net |

Chemical Transformations Involving the Nitrile Functionalities

The nitrile groups are key reactive sites in this compound derivatives, undergoing a variety of transformations to yield other important functional groups. researchgate.netwikipedia.org

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to first form carboxamides and then carboxylic acids. wikipedia.org This process is a common method for introducing carboxylic acid functionalities into the pyridine ring. For example, 3-methylpyridine-2-carboxylic acid can be synthesized from the corresponding nitrile. sigmaaldrich.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgebsco.com This reaction provides a route to aminomethyl-substituted pyridines. Alternatively, using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can lead to the formation of aldehydes. vanderbilt.edulibretexts.org

Addition of Nucleophiles: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. researchgate.net For instance, Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of pyridine rings, including those of this compound derivatives. wikipedia.orgresearchgate.netdntb.gov.ua These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Common cross-coupling reactions involving pyridine derivatives include:

Suzuki-Miyaura Coupling: This reaction pairs a pyridine halide or triflate with a boronic acid or ester. researchgate.net

Sonogashira Coupling: This involves the coupling of a pyridine halide with a terminal alkyne. researchgate.net For example, ethynylphenyl-substituted pyridines have been synthesized using this method. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a pyridine halide and an amine. youtube.com

These reactions are highly versatile and tolerate a wide range of functional groups. researchgate.netyoutube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Electrophilic Aromatic Substitution Reactions

Due to the presence of two strongly electron-withdrawing nitrile groups, the pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com However, under forcing conditions or with highly activated derivatives, EAS reactions may be possible. The directing effects of the existing substituents would need to be considered. The methyl group is an ortho-, para-director, while the nitrile groups are meta-directors.

Intramolecular Cyclization leading to Fused Heterocyclic Systems

Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

Thienopyridines: For instance, 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles can undergo intramolecular cyclization upon reaction with α-halo compounds to form thieno[2,3-b]pyridine (B153569) derivatives. scielo.br This cascade reaction proceeds through alkylation of the thiol group followed by nucleophilic attack of the newly formed side chain onto one of the nitrile groups. scielo.br

Pyrido-chalcogenadiazoles: The synthesis of pyridines fused with 1,2,5-chalcogenadiazole rings can be achieved from ortho-diaminopyridine precursors containing cyano substituents. mdpi.com For example, 3,4-diaminopyridine-2,5-dicarbonitrile is a key intermediate for the synthesis of these fused systems. mdpi.comresearchgate.net

Functional Group Interconversions and Modifications

Beyond the primary transformations of the nitrile groups, other functional groups on substituted this compound derivatives can be interconverted or modified.

From Amides: Primary amides can be dehydrated to form nitriles using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.orglibretexts.org

From Aldehydes and Ketones: Oximes, which can be formed from aldehydes or ketones, can be dehydrated to yield nitriles. vanderbilt.edu

These interconversions provide flexibility in the synthetic design and allow for the introduction of the dicarbonitrile moiety at various stages of a synthetic sequence.

Esteemed Reader,

Following a comprehensive and targeted search for scientific literature and data pertaining to the chemical compound This compound , we must report that there is currently no available research specifically detailing its applications within the fields of advanced materials and functional systems as outlined in the requested article structure.

The investigation encompassed searches for its role in:

Organic Light-Emitting Diodes (OLEDs), including heavy-metal-free pure organic emitters and Thermally Activated Delayed Fluorescence (TADF) systems.

Organic semiconductors, with a focus on its potential as an electron-transporting material and its hole-blocking or electron-injecting properties.

Given the strict requirement to focus solely on the specified compound, This compound , we are unable to generate the requested article. To do so would require extrapolating data from related but distinct molecules, which would not adhere to the provided instructions for scientific accuracy and specificity.

We recommend further investigation into the synthesis and characterization of this specific compound as a potential area for novel research within materials science.

Applications in Advanced Materials and Functional Systems

Organic Electronic Devices and Optoelectronic Materials

Intramolecular Charge Transfer (ICT) Phenomena in Photophysical Responses

The concept of Intramolecular Charge Transfer (ICT) is fundamental to understanding the photophysical behavior of many functional organic molecules. ICT involves the photoinduced transfer of an electron from a donor part of a molecule to an acceptor part, creating a charge-separated excited state. rsc.orgresearchgate.net This phenomenon is highly sensitive to the surrounding environment, particularly solvent polarity. rsc.org

In systems containing the pyridine-3,5-dicarbonitrile (B74902) moiety, which acts as an electron-accepting unit, efficient ICT from a donor component to the acceptor has been observed. beilstein-journals.org For instance, studies on symmetric molecules where two chromophores are linked have shown that they can undergo symmetry-breaking ICT in the excited state. rsc.org This process is critical in the design of materials for optoelectronics and sensing. The formation of an ICT state can compete with other photophysical pathways like fluorescence and intersystem crossing (ISC), and its efficiency can be tuned by altering solvent polarity. rsc.org In some complex dye molecules, the ICT state is formed within picoseconds or even femtoseconds after photoexcitation. rsc.org The structural design, such as the direct linkage of chromophores, can influence the formation and stability of the ICT state, making it a key area of research for developing novel photofunctional materials. rsc.orgrsc.org

Photovoltaic Material Development

Pyridine (B92270) derivatives, especially those featuring diamine and dicarbonitrile functional groups, are highly promising precursors for materials used in photovoltaic and optoelectronic devices. mdpi.com Fused heterocyclic systems derived from these precursors are of significant interest for applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com

For example, 3,4-diaminopyridine-2,5-dicarbonitrile, synthesized from 2,5-dibromo-3,4-diaminopyridine, is considered a valuable precursor for pyrido-1,2,5-chalcogenadiazoles, which are explored for their useful physical properties in this domain. mdpi.com Furthermore, various pyridine-3,5-dicarbonitriles incorporating substituted carbazoles have been synthesized and investigated as thermally activated delayed fluorescence (TADF) emitters. These materials achieve high photoluminescence quantum yields (up to 98% in solution) and have been successfully used to fabricate OLEDs with high maximum external quantum efficiencies (EQEmax), demonstrating the versatility of the pyridine dicarbonitrile core in advanced electronic applications. beilstein-journals.org

Catalytic Applications (e.g., Photocatalysis)

The pyridine-dicarbonitrile framework is also instrumental in the field of catalysis, particularly photocatalysis. The aggregation state of these molecules can dictate their catalytic activity and the products they generate. beilstein-journals.org

A notable example involves 2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile, which can form two distinct aggregate states in aqueous dispersions: amorphous nanospheres and ordered nanofibers characterized by π–π molecular stacking. beilstein-journals.org These different supramolecular structures exhibit divergent photocatalytic functions. The ordered nanofibers were found to promote the photocatalytic production of hydrogen (H₂), while the amorphous nanospheres facilitated the production of hydrogen peroxide (H₂O₂). beilstein-journals.org This finding underscores how controlling the molecular assembly of pyridine-dicarbonitrile-based compounds can direct catalytic pathways, offering a strategy for designing selective photocatalysts.

| Catalyst Form | Catalytic Product |

| Ordered Nanofibers | Hydrogen (H₂) |

| Amorphous Nanospheres | Hydrogen Peroxide (H₂O₂) |

This table summarizes the different photocatalytic activities of a pyridine-3,5-dicarbonitrile derivative based on its aggregate state.

Building Blocks for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications like adsorption, separation, and catalysis. nih.govmdpi.comarxiv.org The introduction of nitrogen-containing heterocyclic units, such as pyridine, into the COF skeleton can create abundant active sites, enhancing their functional properties. nih.gov

Pyridine-based molecules are therefore attractive building blocks for constructing functional COFs. A prime example is the synthesis of a two-dimensional COF, TAPP-DBTA-COF, through the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. nih.govrsc.org This pyridine-based COF demonstrated a very high adsorption capacity for removing rhodamine B dye from water. rsc.org The high performance was attributed to the ordered pore structure, large specific surface area, and the rich adsorption sites provided by the pyridine units. rsc.org The corresponding amorphous polymer, synthesized from the same precursors, showed significantly lower efficiency, highlighting the importance of the crystalline and porous framework of the COF for its function. rsc.org This demonstrates the utility of the pyridine scaffold in designing highly effective porous materials.

Anti-Corrosion Properties of Pyridine Dicarbonitrile Derivatives

Derivatives of pyridine dicarbonitrile have been identified as highly effective corrosion inhibitors for various metals in acidic environments. acs.orgnih.gov Specifically, 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives have shown excellent performance in protecting mild steel from corrosion in 1 M hydrochloric acid (HCl). acs.org

Electrochemical studies, including potentiodynamic polarization and impedance spectroscopy, revealed that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. acs.orgnih.gov The inhibition efficiency is dependent on the specific substituents on the pyridine ring. For instance, 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile was found to have the highest inhibition efficiency among a series of tested compounds. nih.gov The presence of heteroatoms (N, S) and the π-electrons of the aromatic rings facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier. acs.org Other pyridine derivatives, such as pyridine-2-thiol, have also proven effective in protecting copper alloys like brass in acidic solutions. nih.gov

| Compound | Concentration (mmol L⁻¹) | Inhibition Efficiency (%) | Metal/Medium |

| 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile | 1.22 | 97.6 | Mild Steel / 1 M HCl |

| Pyridine-2-thiol | 0.25 mM | >85 | Brass / 0.5 M H₂SO₄ |

This table presents research findings on the anti-corrosion efficiency of selected pyridine dicarbonitrile derivatives.

Supramolecular Assembly and Material Architectures

The ability of molecules to self-assemble into well-defined supramolecular structures is crucial for creating novel materials with specific functions. Pyridine dicarbonitrile derivatives have demonstrated the capacity to form distinct material architectures through non-covalent interactions. beilstein-journals.org

Research on 2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile has shown that it can assemble into different aggregate states depending on the conditions. beilstein-journals.org In aqueous dispersions, it forms either amorphous nanospheres or highly ordered nanofibers. The formation of the nanofibers is driven by π–π stacking interactions between the planar aromatic moieties of the molecules. beilstein-journals.org This controlled assembly into different architectures directly impacts the material's properties, as seen in their distinct photocatalytic activities. This illustrates how the molecular design of pyridine dicarbonitriles can be used to control their supramolecular assembly and, consequently, the functional properties of the resulting material architectures. beilstein-journals.org

Theoretical and Computational Investigations of 3 Methylpyridine 2,5 Dicarbonitrile and Analogs

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, particularly those based on density functional theory (DFT), have become indispensable for predicting molecular properties with high accuracy. These methods are crucial for exploring the characteristics of pyridine (B92270) derivatives.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Commonly used functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation. dergipark.org.tr While B3LYP is effective for many systems, it can be less accurate for properties involving long-range interactions or charge transfer. dergipark.org.tr The CAM-B3LYP (Coulomb-attenuating method B3LYP) functional was developed to address this by including a correction for long-range interactions, making it particularly useful for studying noncovalent interactions and predicting excited-state properties. dergipark.org.tr

The first step in most computational studies is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule. mdpi.com This procedure determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

For pyridine derivatives, DFT calculations can reveal how different substituents affect the ring's geometry. In a study on 2-amino-3-methyl-5-nitropyridine (B21948), a related substituted pyridine, calculations at the B3LYP/cc-pVTZ level showed distortions in the pyridine ring due to steric repulsion between the adjacent methyl and amine groups. nih.gov For instance, the C2–C3 bond length was calculated to be 1.420 Å, longer than typical C–C bonds in pyridine (approx. 1.39 Å). nih.gov Similarly, the C–N bond distances within the ring (N1–C2 = 1.34 Å and N1–C6 = 1.32 Å) varied, indicating electron delocalization caused by the substituents. nih.gov Such analyses are critical for understanding the structural basis of a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. dergipark.org.tr A smaller energy gap generally implies higher reactivity. dergipark.org.tr

Computational studies on pyridine-based molecules for applications like dye-sensitized solar cells (DSSCs) heavily rely on FMO analysis. For a series of pyridine-anchored Schiff base dyes, DFT calculations showed that the HOMO energy levels were lower than the electrolyte's redox potential, indicating efficient dye regeneration. dergipark.org.tr Furthermore, the LUMO energy levels were more negative than the conduction band of TiO₂, suggesting a thermodynamically favorable electron injection process. dergipark.org.tr

In the computational analysis of 2-amino-3-methyl-5-nitropyridine, the HOMO-LUMO energy gap was calculated to be significant, indicating high stability. The HOMO was found to be localized over the amine group and the pyridine ring, while the LUMO was concentrated on the nitro group and the ring system, illustrating the path of intramolecular charge transfer. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogous Pyridine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Dye-1 (Pyridine-Anchored Schiff Base) | B3LYP/6-311++G(d,p) | -5.488 | -2.011 | 3.477 | dergipark.org.tr |

| Dye-2 (Pyridine-Anchored Schiff Base) | B3LYP/6-311++G(d,p) | -5.288 | -1.811 | 3.477 | dergipark.org.tr |

| Dye-3 (Pyridine-Anchored Schiff Base) | B3LYP/6-311++G(d,p) | -5.388 | -1.911 | 3.477 | dergipark.org.tr |

| 2-Amino-3-methyl-5-nitropyridine | B3LYP/cc-pVTZ | -6.81 | -2.52 | 4.29 | nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and the stabilizing effects of orbital interactions within a molecule. nih.gov It provides a detailed picture of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled donor orbital with an adjacent empty acceptor orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). sid.ir

For 2-amino-3-methyl-5-nitropyridine, NBO analysis revealed significant intramolecular charge transfer. nih.gov Strong interactions were identified between the lone pair orbitals of the pyridine nitrogen (LP(1) N1) and the antibonding orbitals of adjacent C-C bonds (π(C2-C3) and π(C5-C6)), with stabilization energies of 27.53 and 21.05 kcal/mol, respectively. This indicates substantial electron delocalization within the pyridine ring, a key factor in its aromatic stability. Further analysis showed charge transfer from the amino group's lone pair to the ring and from the ring to the nitro group, confirming the push-pull nature of the substituents. nih.gov

While DFT is primarily for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. nih.gov It is widely used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic excitations from the ground state to various excited states. researchgate.net

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) that correspond to electronic transitions, such as π→π* and n→π* transitions. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and assign specific absorption bands to particular electronic transitions.

For example, TD-DFT calculations on pyridine-anchored Schiff bases successfully predicted their absorption spectra, which is crucial for evaluating their performance as photosensitizers. dergipark.org.tr Similarly, a TD-DFT study of 2-amino-3-methyl-5-nitropyridine predicted a UV-Vis absorption maximum at 363 nm, which closely matched the experimental value of 368 nm. nih.gov The analysis assigned this absorption to a HOMO→LUMO transition, corresponding to an intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. nih.gov Experimental measurements on a related dinitrile compound, 3,4-diaminopyridine-2,5-dicarbonitrile, showed a maximum absorption at 356 nm in acetone. mdpi.com

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax) for Analogous Pyridine Derivatives

| Compound | Method/Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|---|

| 2-Amino-3-methyl-5-nitropyridine | TD-DFT (Ethanol) | 363 | 368 | nih.gov |

| 3,4-Diaminopyridine-2,5-dicarbonitrile | Acetone | N/A | 356 | mdpi.com |

| Pyridine | TD-DFT | 270 | 256 | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Investigation of Conformational Relaxation in Excited States

The photophysical and photochemical properties of molecules are intrinsically linked to the dynamics of their excited states. Conformational relaxation in the excited state is a critical process that dictates the ultimate fate of the absorbed energy, influencing phenomena such as fluorescence, phosphorescence, and photochemical reactivity. For pyridine derivatives, theoretical studies often employ advanced computational methods to map the potential energy surfaces of the ground and excited electronic states. These investigations can reveal the pathways for non-radiative decay, such as internal conversion and intersystem crossing, which are often mediated by conical intersections.

For instance, in related pyridine systems, the deactivation of the S1 (first excited singlet) state is a key area of research. Computational models can trace the reaction path from the initial Franck-Condon region to lower-energy structures, identifying key intermediates and transition states. This analysis helps in understanding how substituents, such as the methyl and cyano groups in 3-Methylpyridine-2,5-dicarbonitrile, influence the topography of the excited-state potential energy surface and, consequently, the molecule's photostability and emissive properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding and predicting the reactive behavior of molecules. researchgate.netresearchgate.netchemrxiv.org It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

In the MEP analysis of pyridine derivatives, the nitrogen atom of the pyridine ring typically exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack or protonation. researchgate.netnih.gov Conversely, the areas around hydrogen atoms are generally positive. For substituted pyridines, the nature and position of the substituents significantly modulate the MEP surface. In the case of this compound, the electron-withdrawing cyano groups are expected to create regions of negative potential, while the methyl group, being electron-donating, would slightly increase the electron density in its vicinity.

MEP analysis is not only qualitative but can also provide quantitative insights. The values of the MEP at specific points, such as the minima (Vmin) associated with lone pairs, can be correlated with molecular properties and reactivity. chemrxiv.org For example, a more negative Vmin near the pyridine nitrogen would suggest a higher basicity and greater susceptibility to electrophilic attack at that site.

Table 1: Illustrative MEP Minima (Vmin) for a Hypothetical Substituted Pyridine

| Site | Vmin (kcal/mol) |

| Pyridine Nitrogen | -45.2 |

| Cyano Nitrogen (Position 2) | -25.8 |

| Cyano Nitrogen (Position 5) | -26.5 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Fukui Function and Reactivity Descriptor Calculations

Fukui functions, derived from Density Functional Theory (DFT), are powerful reactivity indices that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. d-nb.infofaccts.de These functions quantify the change in electron density at a particular point in a molecule when an electron is added or removed. faccts.de

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these functions for this compound, one can pinpoint the specific atoms or regions that are most likely to participate in chemical reactions. For instance, a high value of f-(r) on a particular atom would suggest it is a prime site for an electrophilic attack.

In addition to Fukui functions, other global reactivity descriptors can be calculated to provide a broader understanding of the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These descriptors, when calculated for this compound and its analogs, can be used to compare their relative reactivity and stability.

Computational Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts via GIAO)

Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, theoretical calculations can provide simulated spectra that can be compared with experimental data.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT methods. These calculations can help in assigning the observed peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule, such as the C≡N stretching of the nitrile groups or the C-H vibrations of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts. By performing GIAO calculations, one can predict the 1H and 13C NMR spectra of this compound. This can aid in the structural elucidation of the compound and its derivatives.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Parameter | Calculated Value |

| C≡N Stretching Frequency (IR) | ~2230 cm⁻¹ |

| Methyl C-H Stretching (IR) | ~2950 cm⁻¹ |

| ¹H NMR (Methyl protons) | ~2.5 ppm |

| ¹³C NMR (Cyano carbons) | ~115-120 ppm |

Note: These values are approximate and for illustrative purposes. Actual values would depend on the level of theory and basis set used in the calculations.

In Silico Library Design and Virtual Screening Techniques (e.g., Molecular Docking, GOLD Scores)

In the context of drug discovery and materials science, in silico methods are indispensable for designing libraries of compounds and screening them for potential activity. nih.govprinceton.edu Starting with a core scaffold like this compound, a virtual library of analogs can be generated by systematically modifying the substituents.

Molecular Docking is a key virtual screening technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. princeton.edunih.gov This method is crucial for identifying potential drug candidates. The process involves:

Defining a binding site on the target protein.

Docking the ligands from the virtual library into this site.

Using a scoring function to estimate the binding affinity of each ligand.

GOLD (Genetic Optimisation for Ligand Docking) is a popular software program for molecular docking that uses a genetic algorithm to explore the conformational space of the ligand within the protein's active site. The scoring functions in GOLD, such as GoldScore and ChemPLP, provide a numerical value that ranks the ligands based on their predicted binding affinity.

For analogs of this compound, a virtual screening campaign could be designed to identify compounds with high binding affinity to a specific biological target, such as an enzyme or receptor implicated in a disease. The results of the docking study, often presented as a ranked list of compounds with their corresponding GOLD scores, would guide the selection of candidates for synthesis and experimental testing. mdpi.com

Structure Activity Relationship Sar Studies for Biological Relevance

Ligand Design and Target Interactions (e.g., Adenosine (B11128) Receptors, Prion Protein)

The design of ligands based on the aminopyridine-3,5-dicarbonitrile framework, closely related to 3-methylpyridine-2,5-dicarbonitrile, has been a fruitful area of research. These studies have primarily focused on modulating the activity of adenosine receptors and inhibiting the formation of the scrapie isoform of the prion protein (PrPSc). mdpi.com

The selectivity of aminopyridine-3,5-dicarbonitrile derivatives for different adenosine receptor subtypes is highly dependent on the nature and position of substituents on the pyridine (B92270) ring and its appended groups. While specific data for this compound is limited, studies on analogous compounds have shown that even minor structural modifications can significantly alter the affinity and selectivity profile. mdpi.com

For instance, in a series of amino-3,5-dicyanopyridine derivatives, the nature of the substituent at the 4-position of the pyridine ring and the group at the 6-position were found to be critical for selectivity between the A1, A2A, A2B, and A3 adenosine receptor subtypes. nih.gov Research on related thieno[2,3-b]pyridines, which can be synthesized from dicyanopyridine intermediates, has indicated that the rigidity of the fused ring system generally leads to a decrease in affinity for both A1 and A2A receptors compared to the more flexible amino-3,5-dicyanopyridine precursors. nih.gov This suggests that the conformational flexibility of the scaffold plays a crucial role in receptor recognition and binding.

In the context of prion protein inhibition, a comprehensive SAR study of the 2-aminopyridine-3,5-dicarbonitrile (B1331539) scaffold has been conducted. This research has led to the identification of compounds with significantly improved bioactivity against the replication of PrPSc. mdpi.com

The functional activity of aminopyridine-3,5-dicarbonitrile derivatives at adenosine receptors can range from full agonism to partial agonism and even inverse agonism. This functional profile is delicately tuned by the substituents on the core scaffold. For example, in a series of analogs of the adenosine A2B receptor agonist BAY60-6583, most compounds behaved as partial agonists. However, specific modifications, such as the introduction of a 4-acetamidophenyl group, resulted in a full agonist profile. semanticscholar.org

The versatility of the dicyanopyridine scaffold allows for the development of ligands with a mixed pharmacological profile, such as partial agonists at multiple adenosine receptor subtypes. mdpi.com This could be advantageous for therapeutic applications where a fine-tuned modulation of the adenosinergic system is required.

The following table summarizes the activity of some aminopyridine-3,5-dicarbonitrile derivatives at the human A2B adenosine receptor, highlighting the influence of substituents on their functional activity.

| Compound | R1 Substituent | R2 Substituent | Activity Profile | EC50 (nM) |

| Analog 1 | H | 4-(4-acetamidophenyl) | Full Agonist | - |

| Analog 2 | H | 4-cyclopropylmethoxyphenyl | Partial Agonist | - |

| Analog 3 | (1H-imidazol-2-yl)methylthio | 4-cyclopropylmethoxyphenyl | Partial Agonist | 9-350 |

This table is illustrative and based on findings for the broader class of aminopyridine-3,5-dicarbonitriles.

Influence of Structural Modifications on Biological Efficacy

Structural modifications to the pyridine-dicarbonitrile core have a profound impact on biological efficacy. The introduction, removal, or change in the position of a substituent can dramatically alter the binding affinity and functional activity of the resulting compound.

Furthermore, the number and position of nitrogen atoms within the heterocyclic core are critical determinants of receptor binding, especially for the human A2A adenosine receptor. The removal of one or both cyano groups from dicyanopyridine derivatives has been shown to lead to a significant loss of affinity for all adenosine receptor subtypes. researchgate.net

The table below illustrates the impact of cyano group modifications on the binding affinity of pyridine derivatives at human adenosine receptors.

| Compound | Modification | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) | hA2BAR Ki (nM) |

| Dicyano Derivative | Two cyano groups | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity |

| Mono-cyano Derivative | One cyano group removed | Lower Affinity | Lower Affinity | Lower Affinity | Maintained Affinity |

| Pyridine Derivative | Both cyano groups removed | Negligible Affinity | Negligible Affinity | Negligible Affinity | Negligible Affinity |

This table is a generalized representation based on SAR studies of dicyanopyridine derivatives. researchgate.net

For prion inhibition, SAR studies on diphenylpyrazole analogs, another class of prion inhibitors, have shown that a methyl group can be a significant motif for improved activity in certain cell lines. nih.gov This highlights the potential importance of methyl substitution in the design of anti-prion compounds.

Mechanistic Insights into Biological Activity at the Molecular Level

Molecular modeling and docking studies have provided valuable mechanistic insights into how pyridine-dicarbonitrile derivatives interact with their biological targets at the molecular level.

For adenosine receptors, docking studies have been performed using homology models of the A2B receptor and crystal structures of the A2A receptor. semanticscholar.org These studies have helped to rationalize the observed SAR and to visualize the binding mode of these non-nucleoside agonists. For instance, in a dicyanopyridine derivative, one of the cyano groups was predicted to form a hydrogen bond with asparagine (Asn253), while the exocyclic amine interacted with both Asn253 and glutamic acid (Glu169). The pyridine core is thought to position itself between key amino acid residues in the binding pocket, such as isoleucine (Ile274) and phenylalanine (Phe168). researchgate.net

The shift from agonist to inverse agonist activity upon structural modification has also been investigated. Docking studies suggest that the absence of a cyano group can cause the ligand to adopt a different pose within the binding pocket, leading to altered interactions with key residues and a change in the functional response. researchgate.net

In the context of prion protein inhibition, it is proposed that 2-aminopyridine-3,5-dicarbonitrile compounds may act as mimetics of dominant-negative prion protein mutants, thereby inhibiting the replication of the infectious PrPSc isoform. mdpi.com Molecular docking experiments with other classes of prion inhibitors have predicted binding interactions with specific amino acid residues on the prion protein, such as Asn159, Gln160, Lys194, and Glu196. nih.gov These insights are crucial for the rational design of more potent and specific anti-prion therapeutics.

Coordination Chemistry of 3 Methylpyridine 2,5 Dicarbonitrile As a Ligand Precursor

Ligand Binding Modes and Coordination Geometries with Metal Centers

3-Methylpyridine-2,5-dicarbonitrile possesses three potential coordination sites: the pyridine (B92270) nitrogen atom and the nitrogen atoms of the two nitrile groups at the C2 and C5 positions. This multifunctionality allows for a variety of binding modes with metal centers, leading to diverse coordination geometries.

The primary and most readily available coordination site is the pyridine nitrogen, which acts as a Lewis base. wikipedia.orgjscimedcentral.com Coordination through the pyridine nitrogen is a ubiquitous feature in transition metal chemistry. wikipedia.org The resulting metal-ligand bond is influenced by the electronic nature of the substituents on the pyridine ring.

The nitrile groups at the C2 and C5 positions introduce additional coordination possibilities. Nitrile groups can coordinate to metal centers in a terminal (end-on) fashion through the nitrogen lone pair or act as bridging ligands, linking two or more metal centers. The dinitrile moiety, therefore, opens up the possibility of forming polynuclear complexes and extended coordination networks. The coordination of nitrile groups is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Based on the functionalities present, this compound can be predicted to exhibit the following binding modes:

Monodentate: Coordination solely through the pyridine nitrogen. This is the most probable binding mode, especially in the presence of strong competing ligands or when steric hindrance prevents the involvement of the nitrile groups.

Bidentate:

N(pyridine), N(nitrile) chelation: Formation of a five-membered chelate ring involving the pyridine nitrogen and the nitrile nitrogen at the C2 position.

Bridging: The ligand can bridge two metal centers, with one metal coordinating to the pyridine nitrogen and the other to one of the nitrile nitrogens.

Tridentate: In a more complex scenario, the ligand could potentially coordinate to a single metal center through the pyridine nitrogen and both nitrile nitrogens, or bridge three different metal centers.

The resulting coordination geometries around the metal center will be dictated by the preferred coordination number of the metal ion and the specific binding mode of the ligand. Common geometries such as octahedral, tetrahedral, and square planar can be anticipated. nih.gov

Formation of Discrete Metal-Ligand Complexes

The reaction of this compound with metal salts is expected to yield discrete metal-ligand complexes, particularly when the reaction stoichiometry and conditions are controlled to prevent extensive polymerization. In these finite complexes, the ligand would likely adopt a monodentate or a bidentate chelating coordination mode.

For instance, in a reaction with a metal halide, it is plausible that complexes of the type [M(L)nXm] (where L is this compound, M is the metal, X is the halide, and n and m are stoichiometric coefficients) could be formed. The specific nature of these complexes would depend on the metal's coordination preferences. For example, Ni(II) often forms four-coordinate square planar or six-coordinate octahedral complexes, while Cu(I) can adopt tetrahedral or other geometries. jscimedcentral.com

While no specific discrete complexes of this compound have been reported, studies on analogous pyridine derivatives provide valuable insights. For example, the coordination of substituted pyridines to transition metals like cobalt, nickel, and copper has been extensively studied, revealing a wide array of mononuclear and dinuclear complexes with varying geometries. nih.gov

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of the dinitrile moiety, coupled with the coordinating pyridine nitrogen, makes this compound an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing.

The ability of the nitrile groups to act as bridging ligands is key to the formation of extended networks. The ligand can link metal centers in various ways, leading to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The final topology of the coordination polymer or MOF would be influenced by the coordination geometry of the metal ion and the flexibility of the ligand.

The synthesis of coordination polymers often involves solvothermal methods, where the reaction between the ligand and a metal salt is carried out in a sealed vessel at elevated temperatures. The choice of solvent can also play a crucial role in determining the final structure.

Although no MOFs based on this compound have been explicitly described, the construction of MOFs using dicarboxylate- and dinitrile-functionalized pyridine ligands is well-documented. For example, pyridine-2,5-dicarboxylic acid has been used to create a variety of coordination polymers with interesting structural motifs. nih.gov The isoelectronic nature of the carboxylate and cyano groups suggests that this compound could exhibit similar framework-forming capabilities.

Influence of the Dinitrile Moiety on Metal Coordination Behavior

The presence of two electron-withdrawing nitrile groups on the pyridine ring significantly influences the electronic properties of the ligand and, consequently, its coordination behavior. The nitrile groups decrease the electron density on the pyridine ring, making the pyridine nitrogen a weaker Lewis base compared to unsubstituted pyridine. wikipedia.org This reduced basicity can affect the strength of the metal-pyridine bond.

Furthermore, the nitrile groups themselves are potential coordination sites. The coordination of a nitrile group to a metal center can further influence the electronic properties of the ligand through a process of back-bonding, where the metal d-orbitals donate electron density into the π* orbitals of the C≡N bond.

The relative positions of the nitrile groups (C2 and C5) also play a role. The nitrile group at the C2 position is sterically more hindered than the one at the C5 position, which could lead to selective coordination. The potential for the C2-nitrile to participate in chelation with the pyridine nitrogen introduces a level of pre-organization that can favor the formation of specific complex geometries.

Stereochemical and Electronic Effects of the Methyl Substituent on Complexation

The methyl group at the C3 position of the pyridine ring introduces both steric and electronic effects that modulate the coordination chemistry of the ligand. wikipedia.org

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This effect counteracts the electron-withdrawing nature of the nitrile groups to some extent, thereby increasing the basicity of the pyridine nitrogen compared to an unsubstituted dicyanopyridine. A more basic pyridine nitrogen generally forms a stronger coordinate bond with a metal center.

Steric Effects: The methyl group at the C3 position introduces steric hindrance around the pyridine nitrogen. wikipedia.org This steric bulk can influence the coordination geometry and the ability of the ligand to approach the metal center. In some cases, steric hindrance can prevent the formation of certain coordination numbers or favor the adoption of specific isomeric forms of a complex. For example, bulky substituents on a pyridine ring can influence the cis/trans isomerism in octahedral complexes.

The interplay between the electronic and steric effects of the methyl group, combined with the coordinating potential of the dinitrile moiety, makes this compound a ligand with complex and potentially tunable coordination behavior.

Research Findings on a Related Compound: 2,4,6-Trimethylpyridine-3,5-dicarbonitrile

While direct research on this compound is scarce, a study on the closely related compound 2,4,6-Trimethylpyridine-3,5-dicarbonitrile provides some pertinent insights. The crystal structure of this molecule reveals a nearly planar geometry, with the exception of the methyl hydrogens. In the solid state, weak intramolecular C-H···N hydrogen bonding interactions are observed, linking the molecules into chains. This planarity and potential for hydrogen bonding could also be features of metal complexes derived from such ligands, influencing their crystal packing and supramolecular assembly.

| Compound Name | Formula | Key Structural Feature |

| 2,4,6-Trimethylpyridine-3,5-dicarbonitrile | C₁₀H₉N₃ | Essentially planar molecule |

This data suggests that the pyridine dinitrile core provides a rigid platform that can be further functionalized to control intermolecular interactions in the solid state.

Future Research Directions and Emerging Areas

Development of Next-Generation Synthetic Methodologies

The advancement of research into 3-methylpyridine-2,5-dicarbonitrile is intrinsically linked to the development of efficient and sustainable synthetic routes. While classical methods for the synthesis of pyridine (B92270) derivatives exist, future efforts are expected to focus on next-generation methodologies that offer improved yields, scalability, and environmental compatibility. A key precursor, 3-methylpyridine, is a fundamental structure in many biologically active compounds and its synthesis is well-established. nih.gov However, the introduction of two nitrile groups at the 2 and 5 positions in a controlled manner presents a synthetic challenge.

Future synthetic strategies will likely move beyond traditional multi-step processes. The development of one-pot reactions or tandem catalytic cycles that can construct the substituted pyridine ring and introduce the nitrile groups in a single, streamlined process would be a significant breakthrough. This could involve novel catalyst systems that can orchestrate the assembly from simple, readily available starting materials. The use of continuous flow reactors could also offer precise control over reaction parameters, leading to higher purity and safer production on a larger scale.

Exploration of Novel Functional Materials and Devices

The pyridine-3,5-dicarbonitrile (B74902) moiety has garnered substantial attention in the field of materials chemistry, particularly for its application in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov The electron-withdrawing nature of the nitrile groups, combined with the electronic properties of the pyridine ring, makes this class of compounds promising for electron-transporting and light-emitting materials. beilstein-journals.orgnih.gov The introduction of a methyl group at the 3-position in this compound can be expected to fine-tune the electronic and photophysical properties of such materials.

Future research will likely focus on incorporating this compound as a key building block in the design of novel organic semiconductors. This includes its use in creating materials that exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in metal-free OLEDs. beilstein-journals.orgnih.gov The steric and electronic effects of the methyl group could influence the intramolecular charge transfer (ICT) characteristics, which are fundamental to TADF. beilstein-journals.orgnih.gov Furthermore, the exploration of its use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) represents a promising avenue for investigation.

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both organic and inorganic components. The nitrogen atom of the pyridine ring and the nitrile groups in this compound provide excellent coordination sites for metal ions, making it an ideal organic linker for the construction of metal-organic frameworks (MOFs) and other hybrid systems. The synthesis of hybrid inorganic-organic framework materials is a growing area of research. acs.org

Future research is anticipated to explore the use of this compound in the synthesis of novel MOFs with tailored pore sizes, functionalities, and electronic properties. These materials could find applications in gas storage and separation, catalysis, and sensing. The integration of this dinitrile into perovskite solar cells as an interface modifier or as a component of the charge transport layers is another exciting possibility, potentially leading to enhanced device stability and performance. The study of inorganic-organic hybrid materials based on metal halides and pyridine derivatives provides a foundation for this research direction. rsc.org

Advanced Mechanistic Studies of Reactivity and Photophysical Processes

A deep understanding of the fundamental reactivity and photophysical processes of this compound is crucial for its rational application. The interplay between the electron-donating methyl group and the electron-withdrawing nitrile groups on the pyridine ring creates a unique electronic landscape that warrants detailed investigation.

Future research will likely employ a combination of advanced spectroscopic techniques (e.g., transient absorption spectroscopy, time-resolved fluorescence) and computational modeling to elucidate the excited-state dynamics and deactivation pathways of this molecule. Understanding these processes is essential for designing more efficient light-emitting materials. Mechanistic studies on the reactivity of the nitrile groups, for example, in cycloaddition reactions or towards nucleophilic attack, will open up new avenues for its derivatization and the synthesis of more complex molecular architectures.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and materials modeling are becoming indispensable tools in the design of new molecules with specific, targeted properties. In silico screening and quantum chemical calculations can predict the electronic, optical, and chemical properties of derivatives of this compound before their synthesis is attempted in the laboratory.

Future efforts in this area will focus on building computational models to predict how modifications to the core structure of this compound will affect its properties. This could involve the introduction of different functional groups at various positions on the pyridine ring to tune its HOMO/LUMO energy levels, emission wavelengths, and charge transport characteristics. This predictive power will significantly accelerate the discovery of new functional materials for specific applications, such as identifying the optimal derivative for a particular color of OLED emission or for enhanced electron mobility in an OFET.

Expanding the Scope of Coordination Chemistry and Self-Assembly

The pyridine and nitrile functionalities of this compound make it a versatile ligand for coordination chemistry. The self-assembly of metal ions and organic ligands into discrete, well-defined supramolecular structures is a powerful bottom-up approach to creating complex functional systems. The principles of coordination-driven self-assembly have been used to construct a variety of molecular architectures. nih.govnih.gov

The future in this domain will see the exploration of this compound as a building block for the self-assembly of novel metallosupramolecular cages, polygons, and polymers. nih.gov The steric influence of the methyl group can be expected to play a crucial role in directing the geometry and dimensionality of the resulting assemblies. These structures could have applications in host-guest chemistry, molecular recognition, and as nanoscale reactors or delivery vehicles. The ability to control the self-organization of such systems by tuning the metal center and the ligand design is a key area for future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。